molecular formula C16H15Cl4NO2S B12961581 (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride

(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B12961581
M. Wt: 427.2 g/mol
InChI Key: KTNLNWMYMCIHHU-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C16H15Cl4NO2S and its molecular weight is 427.2 g/mol. The purity is usually 95%.
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Biological Activity

(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold. This class of compounds has garnered attention due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl3N2O2SC_{16}H_{14}Cl_3N_2O_2S, with a molecular weight of approximately 390.712 g/mol. The compound features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a dichloro-tetrahydroisoquinoline moiety.

PropertyValue
Molecular FormulaC₁₆H₁₄Cl₃N₂O₂S
Molecular Weight390.712 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point479.1 ± 45.0 °C
Flash Point243.5 ± 28.7 °C

Antitumor Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant antitumor activities against various cancer cell lines. A study synthesized several THIQ compounds and evaluated their effects on human cancer cell lines such as HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many derivatives showed potent inhibitory effects on these cell lines, suggesting potential therapeutic applications in oncology .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of THIQ derivatives have also been explored extensively. For instance, certain alkyl derivatives of tetrahydroisoquinolines were found to exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens . The presence of electron-withdrawing groups like chlorine in the structure enhances the biological activity by increasing the electron density at critical sites within the molecule.

Anti-inflammatory Effects

The anti-inflammatory potential of THIQ compounds has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can mitigate conditions associated with chronic inflammation and pain .

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is significantly influenced by their structural features. SAR studies indicate that modifications at specific positions on the isoquinoline ring can enhance or diminish activity:

  • Electron-donating groups : These groups can increase lipophilicity and improve cellular uptake.
  • Electron-withdrawing groups : Such as halogens (e.g., chlorine), which can enhance binding affinity to biological targets.
  • Substituents on the benzene ring : Influence the compound's selectivity towards specific receptors or enzymes.

Case Studies

  • Antitumor Evaluation : A series of THIQ derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study found that compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating strong potential for development as antitumor agents .
  • Antimicrobial Activity : Research demonstrated that certain THIQ derivatives displayed significant antimicrobial activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

Molecular Formula

C16H15Cl4NO2S

Molecular Weight

427.2 g/mol

IUPAC Name

3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]benzenesulfonyl chloride;hydrochloride

InChI

InChI=1S/C16H14Cl3NO2S.ClH/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H/t14-;/m0./s1

InChI Key

KTNLNWMYMCIHHU-UQKRIMTDSA-N

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl

Origin of Product

United States

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